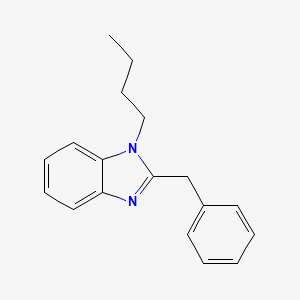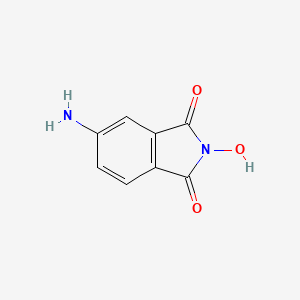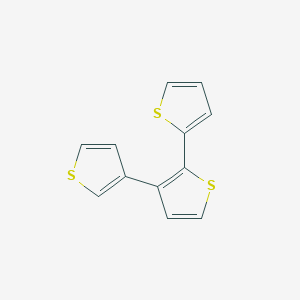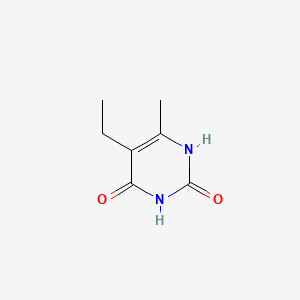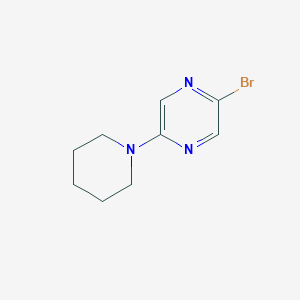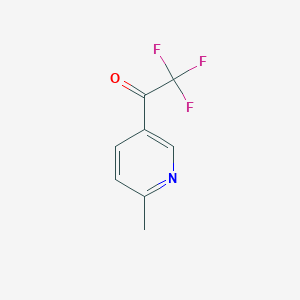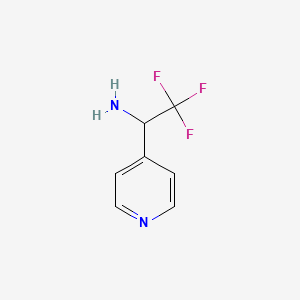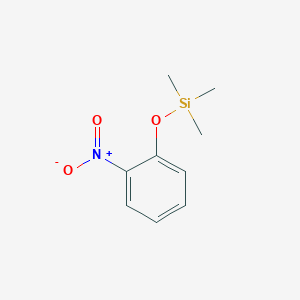
Silane, trimethyl(2-nitrophenoxy)-
Descripción general
Descripción
Silane, trimethyl(2-nitrophenoxy)- is a chemical compound . The structure of this molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 27 bond(s) .
Molecular Structure Analysis
The Silane, trimethyl(2-nitrophenoxy)- molecule contains a total of 27 bond(s). There are 14 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 nitro group(s) (aromatic) .Aplicaciones Científicas De Investigación
Kinetics and Mechanisms in Silylation Reactions
- Catalytic Alcoholysis and Phenolysis: Solvolysis of trimethyl(4-nitrophenoxy)silane in alcohol, catalyzed by nitrophenol, shows significant pathways determined by specific solvation (Popov & Anikeev, 2000).
Synthesis and Chemical Reactions
- Direct Synthesis from Aromatic Fluorides: A method for synthesizing trimethyl(2-phenoxyethyl)silanes from aromatic fluorides was developed, tolerating various substituents (Grecian, Hadida, & Warren, 2005).
- Reactivity Umpolung in Organometallic Compounds: The reaction of trimethyl-(2-nitrovinyl)silane with organometallic compounds, providing an example of reactivity umpolung of 1-alkenylsilanes (Hayama, Tomoda, Takeuchi, & Nomura, 1983).
Applications in Polymer Science and Coatings
- Laser-Induced Decomposition for Silicon-Containing Coatings: Decomposition of trimethyl(methoxy)silane using a CO2 laser, leading to silicon-containing coatings (Pola, Alexandrescu, Morjan, & Sorescu, 1990).
- UV Laser-Induced Polymerization: ArF laser photolysis of gaseous trimethyl(2-propynyloxy)silane resulted in polymerization and chemical vapour deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon (Pola & Morita, 1997).
Protective Groups and Silicon Chemistry
- Protecting Groups for Silicon: Triorganyl(2,4,6-trimethoxyphenyl)silanes were used in experiments to determine the selectivity of cleavage of the 2,4,6-trimethoxyphenyl group in various conditions, highlighting the protective capabilities for silicon (Popp et al., 2007).
Materials Science and Adhesion
- Silane Coupling Agents in Polymer-Oxide Interfaces: Study of silane adhesion promoters, like (3-glycidoxypropyl)trimethoxysilane, to improve adhesion and durability at polymer-oxide interfaces (Benkoski, Kramer, Yim, Kent, & Hall, 2004).
Photoinduced Deprotection and Patterning
- Siloxane-Based Photopatternable Monolayers: Use of trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane for covalent assembly and UV light exposure to generate reactive hydroxyl-terminated monolayers, demonstrating photoinduced deprotection (Zubkov et al., 2005).
Advanced Organic Synthesis
- Silane as a Radical-Based Reducing Agent: Tris(trimethylsily1)silane was shown to be an effective reducing agent for organic halides, selenides, and other compounds, facilitating the formation of intermolecular carbon-carbon bonds via radicals (Ballestri, Chatgilialoglu, Clark, Griller, Giese, & Kopping, 1991).
Analytical Chemistry
- NMR Study of Silicon-Carbon Bonding: A study using 13C Fourier-transform NMR of trimethyl(phenylethynyl)silane, providing evidence for silicon-carbon bonding interactions (Levy, White, & Cargioli, 1972).
Safety and Hazards
Trimethylsilane, a related compound, is considered hazardous by the OSHA Hazard Communication Standard. It is extremely flammable and may form explosive mixtures in air. It may displace oxygen and cause rapid suffocation. It is harmful if inhaled, causes serious eye irritation, and is corrosive to the respiratory tract .
Propiedades
IUPAC Name |
trimethyl-(2-nitrophenoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3Si/c1-14(2,3)13-9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYOWYWLPHAMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345808 | |
| Record name | Silane, trimethyl(2-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1079-56-7 | |
| Record name | Silane, trimethyl(2-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Silane, [[(chloromethyl)thio]methyl]trimethyl-](/img/structure/B3045380.png)
![Ethanol, 2-[(3,5-dinitrophenyl)thio]-](/img/structure/B3045381.png)
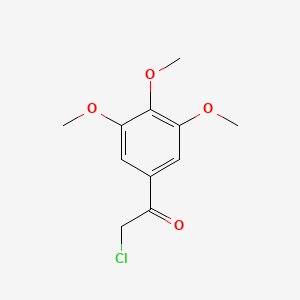

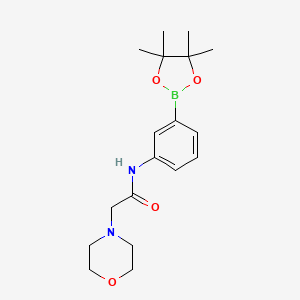
![7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B3045385.png)
